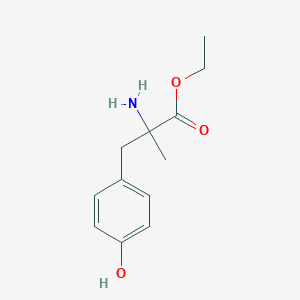

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

説明

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate (CAS: 16323-00-5) is an α-methyl-substituted tyrosine derivative with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . It features a 4-hydroxyphenyl group attached to a branched propanoate backbone, where the amino group at the second carbon is substituted with a methyl group. The ethyl ester enhances lipophilicity, making it suitable for applications in medicinal chemistry and life sciences, such as peptide synthesis and metabolic studies .

特性

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBRGLHBHNJNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the amino group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Physicochemical and Pharmacological Insights

- Lipophilicity: The ethyl ester and methyl group in the target compound increase lipophilicity compared to its carboxylic acid analog (2-amino-3-(4-hydroxyphenyl)propanoic acid), enhancing membrane permeability .

- Electronic Effects : Halogenated derivatives (e.g., 4-Cl, 3-F, or 4-Br) exhibit stronger electron-withdrawing properties, altering reactivity in nucleophilic substitution or cross-coupling reactions .

- In contrast, iodine-substituted analogs may target thyroid hormone receptors .

Key Research Findings

Metabolic Stability : Methyl branching in the target compound improves metabolic stability compared to linear-chain analogs, as observed in radiolabeled peptide studies .

Odor Activity: While ethyl 2-methylpropanoate derivatives are known as aroma compounds in mango cultivars, the target compound’s 4-hydroxyphenyl group may confer distinct sensory properties .

Pharmacological Potential: The iodine-substituted analog demonstrates utility in thyroid-related research due to structural similarity to thyroxine .

生物活性

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, also known as a derivative of phenylpropanoic acid, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and research.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 209.25 g/mol

- CAS Number : 61328

This compound features an ethyl ester group, an amino group, and a hydroxyphenyl moiety, which contribute to its biological activities.

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate exhibits various mechanisms of action:

- Antioxidant Activity : The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to chronic diseases.

- Enzyme Interaction : The amino group may interact with various enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and anticancer effects by inhibiting specific pathways involved in these conditions.

Antioxidant Properties

Research indicates that the compound possesses significant antioxidant properties. For example, it has been shown to effectively scavenge reactive oxygen species (ROS) in vitro, making it a potential candidate for preventing oxidative damage associated with various diseases.

Anticancer Effects

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has been studied for its anticancer potential. In cell line assays, it demonstrated inhibitory effects on cancer cell proliferation. Notably, studies have reported IC50 values indicating its effectiveness against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| HT-29 (Colon) | 12.5 |

| PC-3 (Prostate) | 18.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Study on Antioxidant Activity :

A study evaluated the DPPH radical scavenging activity of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, showing a scavenging rate of approximately 85% at a concentration of 100 µM. This suggests its potential use in formulations aimed at reducing oxidative stress. -

Anticancer Research :

In a comparative study against standard chemotherapeutic agents, Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate exhibited superior growth inhibition in HT-29 cells compared to doxorubicin and cisplatin. The study highlighted its potential as an adjunct therapy in cancer treatment .

Applications in Medicine

Given its biological activities, Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate may have several applications:

- Pharmaceutical Development : Its antioxidant and anticancer properties make it a promising candidate for drug development targeting oxidative stress-related diseases and cancer.

- Nutraceuticals : The compound could be incorporated into dietary supplements aimed at enhancing antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。